LogP Differential: 2-Ethyl vs. 3-Ethyl Benzenesulfonyl Fluoride Lipophilicity Comparison
The 2-ethylbenzenesulfonyl fluoride (CAS 34586-49-7) possesses a computed XLogP3 value of 2.5, whereas the 3-ethyl positional isomer (CAS 34586-50-0) and the 4-ethyl isomer (CAS 455-20-9) each report a logP of 2.988 [1]. This ~0.5 log unit difference—corresponding to an approximately 3.2-fold difference in octanol-water partition coefficient—arises because the ortho-ethyl group partially shields the polar SO₂F moiety from the solvent continuum, an effect absent in the meta and para isomers. In medicinal chemistry contexts, a ΔlogP of 0.5 is considered practically significant for modulating membrane permeability, plasma protein binding, and metabolic clearance [2].
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-Ethylbenzenesulfonyl fluoride: logP = 2.988; 4-Ethylbenzenesulfonyl fluoride: logP = 2.988 |
| Quantified Difference | ΔlogP ≈ 0.49 (target compound lower by ~3.2-fold in partition coefficient) |
| Conditions | Computed values: XLogP3 3.0 algorithm (PubChem 2025.09.15 release) for target; Molbase reported logP for comparators |
Why This Matters
A 0.5 log unit difference in lipophilicity can alter membrane permeability rates and non-specific binding profiles, directly impacting the selection of this isomer for cell-permeable covalent probe design versus the more lipophilic 3- or 4-ethyl analogs.
- [1] PubChem. Benzenesulfonyl fluoride, 2-ethyl-: XLogP3 2.5; Molbase. 4-Ethylbenzenesulfonyl fluoride: LogP 2.988; Chem960. Benzenesulfonyl fluoride, 3-ethyl-: XLogP 2.5, vendor-reported LogP 2.988. Aggregated Computed Property Records, 2025. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. View Source
